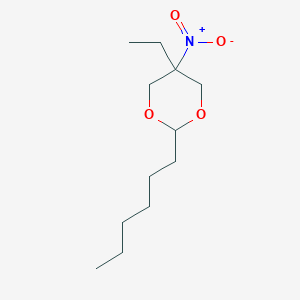
5-Ethyl-2-hexyl-5-nitro-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-2-hexyl-5-nitro-1,3-dioxane: is an organic compound with the molecular formula C12H23NO4 It is a member of the dioxane family, characterized by a six-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2-hexyl-5-nitro-1,3-dioxane typically involves the nitration of 5-ethyl-2-hexyl-1,3-dioxane. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The reaction conditions are optimized to maintain the stability of the dioxane ring while achieving high selectivity for the nitro group substitution.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 5-Ethyl-2-hexyl-5-nitro-1,3-dioxane can undergo reduction reactions to form amines.
Reduction: Reduction of the nitro group can be achieved using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Reduction: Formation of 5-ethyl-2-hexyl-5-amino-1,3-dioxane.
Substitution: Formation of various substituted dioxanes depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Ethyl-2-hexyl-5-nitro-1,3-dioxane is used as a precursor in the synthesis of other complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s nitro group can be reduced to an amine, which can then be used to create biologically active molecules
Medicine: Research into the medicinal applications of this compound and its derivatives is ongoing. The nitro group can be modified to create compounds with potential therapeutic properties.
Industry: In the industrial sector, this compound can be used as a solvent or as an intermediate in the production of other chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-hexyl-5-nitro-1,3-dioxane primarily involves its nitro group. The nitro group can undergo reduction to form an amine, which can then interact with biological targets. The compound’s effects are mediated through its interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use.
Comparison with Similar Compounds
5-Bromo-5-nitro-1,3-dioxane: This compound has a bromine atom instead of an ethyl group, which imparts different chemical properties and reactivity.
5-Methyl-5-nitro-1,3-dioxane: The presence of a methyl group instead of an ethyl group affects the compound’s steric and electronic properties.
5-Ethyl-5-nitro-2-octyl-1,3-dioxane: This compound has a longer alkyl chain, which can influence its solubility and reactivity.
Uniqueness: 5-Ethyl-2-hexyl-5-nitro-1,3-dioxane is unique due to its specific combination of an ethyl group, a hexyl group, and a nitro group on the dioxane ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
6283-15-4 |
|---|---|
Molecular Formula |
C12H23NO4 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
5-ethyl-2-hexyl-5-nitro-1,3-dioxane |
InChI |
InChI=1S/C12H23NO4/c1-3-5-6-7-8-11-16-9-12(4-2,10-17-11)13(14)15/h11H,3-10H2,1-2H3 |
InChI Key |
ATYJGCJJUXGZTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1OCC(CO1)(CC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



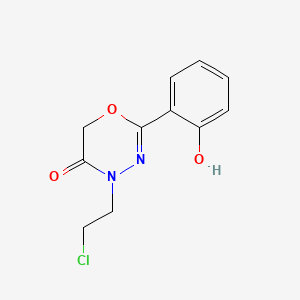
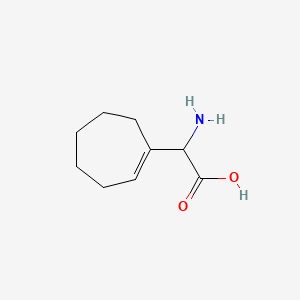
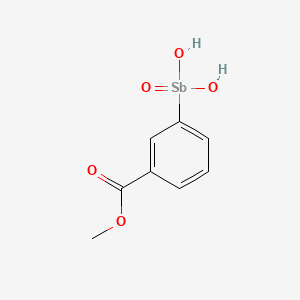

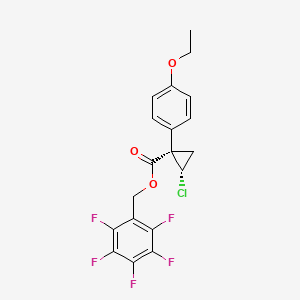
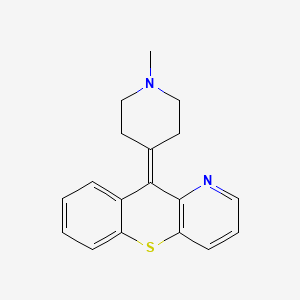

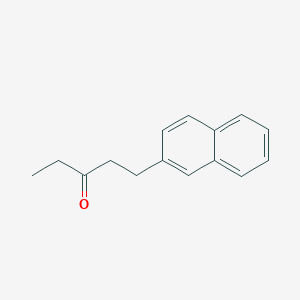
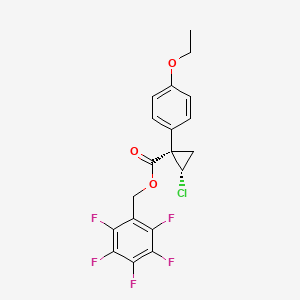
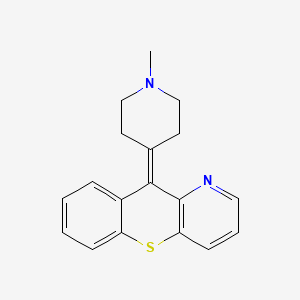

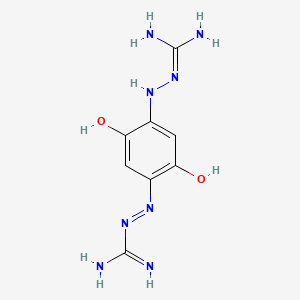
![Sodium 5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate](/img/structure/B12798494.png)
